2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
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Overview
Description
2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form a ketone intermediate. This intermediate is then brominated, followed by imination of the carbonyl functional group and thermal rearrangement to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and methylamine for imination . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it has been investigated for its anesthetic and analgesic properties . Additionally, it is used in industrial applications for the production of various chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It functions primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which accounts for its psychoactive effects . This interaction leads to a variety of physiological responses, including analgesia and anesthesia.
Comparison with Similar Compounds
2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is similar to other compounds such as ketamine and phencyclidine (PCP). it is unique in its specific structure and the particular effects it produces. Ketamine, for example, is also an NMDA receptor antagonist but has different pharmacokinetic properties and clinical uses . Other similar compounds include methoxetamine and deschloroketamine, which share structural similarities but differ in their specific effects and applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFMHJKFVDUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050076-26-0 |
Source
|
Record name | 1-Propanol, 2-[[(2-chlorophenyl)methyl]amino]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050076-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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